4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S2/c1-19(2)10-14-17(15(23)11-19)26-18(21-14)22-16(24)4-3-9-25-13-7-5-12(20)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKURMIJNVWXLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCCSC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a heterocyclic compound that combines a thiazole ring with a butanamide moiety. This structure suggests potential for various biological activities, particularly in the fields of antimicrobial and enzyme inhibition.
- Molecular Formula : C19H21ClN2O2S2
- Molecular Weight : 408.96 g/mol
- IUPAC Name : 4-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)butanamide
Biological Activity Overview
Research indicates that thiazole derivatives often exhibit a broad spectrum of biological activities. Specifically, this compound's structure suggests it may have significant antimicrobial , antioxidant , and enzyme inhibitory properties.
Antimicrobial Activity
Thiazole derivatives are well-documented for their antimicrobial properties. Studies have shown that modifications on the thiazole ring can enhance activity against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Gram-negative bacteria | Weak to Moderate |
The presence of the 4-chlorophenyl group may also contribute to the compound's efficacy against certain bacterial strains through enhanced lipophilicity and membrane penetration capabilities .
Enzyme Inhibition
The compound has potential as an inhibitor for key enzymes involved in various biological processes. For instance:
- Acetylcholinesterase (AChE) : Compounds similar in structure have shown strong inhibitory activity against AChE, which is crucial for neurotransmission.
| Compound | IC50 (µM) |
|---|---|
| Reference Standard | 21.25±0.15 |
| Test Compounds | 1.13 to 6.28 |
These findings suggest that modifications to the thiazole and amide functionalities can lead to significant enhancements in enzyme inhibition .
Case Studies
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Enzymes : The thiazole ring may interact with active sites of enzymes like AChE, leading to inhibition.
- Membrane Disruption : The lipophilic nature of the chlorophenyl group could facilitate disruption of bacterial membranes.
Comparison with Similar Compounds
Structural Analogues from the Thiadiazole/Oxadiazole Family ()
Compounds such as DTCPB and DTCTB (benzo[c][1,2,5]thiadiazole derivatives) share sulfur-containing heterocycles but differ in substitution patterns. Key distinctions include:
- Core Structure: DTCPB/DTCTB have planar aromatic thiadiazole rings, whereas the target compound’s tetrahydrobenzothiazole is non-aromatic and partially saturated.
- Synthetic Routes : DTCPB/DTCTB are synthesized via palladium-catalyzed cross-coupling, while the target likely involves alkylation/condensation of thiols and amines, as seen in .
Table 1: Structural Comparison
Triazole Derivatives with Sulfonyl/Halophenyl Groups ()
Compounds 7–9 (1,2,4-triazole-3-thiones) and 10–15 (S-alkylated triazoles) provide insights into sulfur-linked pharmacophores:
- Sulfur Linkage : The target’s thioether (–S–) group contrasts with the sulfonyl (–SO2–) groups in . Sulfonyl groups increase polarity and hydrogen-bonding capacity but reduce membrane permeability compared to thioethers .
- Tautomerism : Unlike triazole-thione tautomers in , the target’s tetrahydrobenzothiazole lacks tautomeric flexibility, favoring a single stable conformation.
- Spectral Data : IR spectra of the target would show νC=S (~1250 cm⁻¹) and νNH (~3300 cm⁻¹), similar to triazole-thiones in but distinct from sulfonyl absorptions (~1300–1350 cm⁻¹) .
Table 2: Spectral Comparison
| Functional Group | Target Compound (Hypothetical) | Triazole-Thiones () |
|---|---|---|
| C=S Stretch | ~1247–1255 cm⁻¹ | ~1247–1255 cm⁻¹ |
| NH Stretch | ~3278–3414 cm⁻¹ | ~3278–3414 cm⁻¹ |
| C=O Stretch | Absent | Absent |
Thiazole-Containing Pharmacophores ()
Complex thiazole derivatives in (e.g., ureido-thiazoles) highlight the role of thiazole rings in bioactivity:
- Structural Complexity : The target’s simpler structure (single thiazole vs. multi-thiazole/ureido groups) may enhance metabolic stability and synthetic accessibility.
- Substituent Effects : The 5,5-dimethyl-7-oxo group in the target could sterically shield the thiazole ring from enzymatic degradation, a feature absent in compounds.
Computational Insights (–4)
Q & A
Basic Research Questions
Q. What multi-step synthetic routes are optimal for synthesizing 4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide?
- Methodological Answer : Synthesis typically involves sequential reactions such as thioether formation, amide coupling, and cyclization. Key steps include:
- Thiazole Ring Formation : Reacting 5,5-dimethylcyclohexane-1,3-dione with thiourea under reflux conditions in ethanol to generate the thiazole core .
- Sulfhydryl Group Functionalization : Using 4-chlorothiophenol with a butanamide linker under nucleophilic aromatic substitution (SNAr) conditions (e.g., DMF as solvent, K₂CO₃ as base, 80–100°C) to introduce the (4-chlorophenyl)thio moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the final product .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify aromatic protons, thiazole ring protons, and substituent integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula .
- Infrared (IR) Spectroscopy : Detection of C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretching frequencies .
Q. How can preliminary biological activity screening be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- Target Selection : Prioritize enzymes or receptors associated with thiazole derivatives (e.g., kinases, cyclooxygenases) based on structural analogs .
- In Vitro Assays : Use dose-response curves (IC₅₀/EC₅₀ determination) in enzyme inhibition assays (e.g., fluorescence-based kinase assays) or cell viability assays (MTT or resazurin) .
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent controls (DMSO <0.1%) to validate assay conditions .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically resolved?
- Methodological Answer :
- Statistical Design of Experiments (DoE) : Apply factorial designs to test variables like compound purity, solvent effects, and cell passage number .
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., OECD guidelines) and orthogonal techniques (e.g., SPR vs. fluorescence assays) .
- Meta-Analysis : Aggregate data from multiple studies using tools like Prism or R to identify outliers or confounding variables (e.g., batch-to-batch variability) .
Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO/LUMO energies) and predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., GROMACS) to study interactions with kinases or receptors, focusing on key residues (e.g., ATP-binding pockets) .
- QSAR Modeling : Train models on thiazole derivative datasets to correlate substituents (e.g., 4-chlorophenyl) with bioactivity .
Q. How can reaction conditions be optimized to improve yield and scalability while minimizing side products?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify rate-limiting steps (e.g., amide coupling) .
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for Suzuki-Miyaura or Ullmann couplings in heterocyclic functionalization .
- Green Chemistry Approaches : Replace toxic solvents (DMF) with alternatives (DMAc or cyclopentyl methyl ether) and employ microwave-assisted synthesis to reduce reaction time .
Q. What strategies address challenges in resolving structural isomers or polymorphs during crystallization?
- Methodological Answer :
- Polymorph Screening : Use solvent/antisolvent combinations (e.g., ethanol/water) and vary cooling rates to isolate stable crystalline forms .
- Single-Crystal X-ray Diffraction (SCXRD) : Collaborate with synchrotron facilities to resolve ambiguous structures, particularly for thiazole ring conformers .
- Thermal Analysis : DSC/TGA to identify phase transitions and confirm polymorph stability under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
